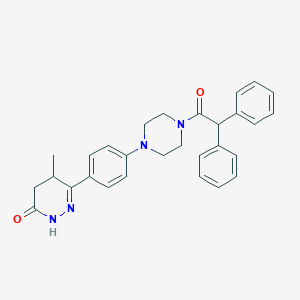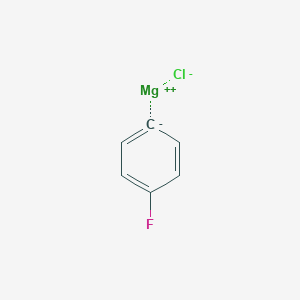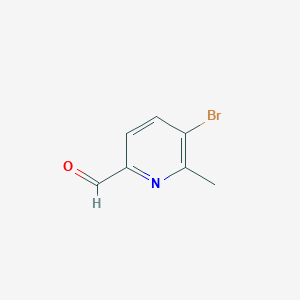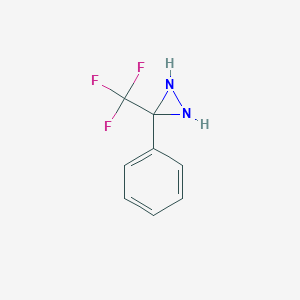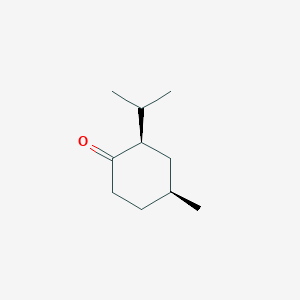
(2R,4S)-4-Methyl-2-propan-2-ylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-4-Methyl-2-propan-2-ylcyclohexan-1-one, commonly known as menthone, is a cyclic monoterpene ketone found in various essential oils. It has a pleasant minty aroma and is widely used in the food, pharmaceutical, and cosmetic industries. Menthone is known for its numerous biological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Mecanismo De Acción
The exact mechanism of action of menthone is not fully understood. However, it has been suggested that menthone exerts its biological effects through various pathways, including inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, modulation of the nuclear factor-kappa B (NF-κB) pathway, and activation of the peroxisome proliferator-activated receptor (PPAR) pathway.
Biochemical and Physiological Effects:
Menthone has been shown to possess various biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Menthone also possesses analgesic activity by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. Additionally, menthone has been found to exhibit antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Menthone has several advantages and limitations when used in lab experiments. One of the advantages of menthone is its availability and low cost. It is also relatively easy to synthesize, making it an attractive compound for research. However, one of the limitations of menthone is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on menthone. One possible direction is the investigation of its potential use in the treatment of cancer. Menthone has been found to exhibit antitumor activity, and further studies are needed to determine its mechanism of action and potential therapeutic applications. Another possible direction is the investigation of its potential use in the treatment of Alzheimer's disease. Menthone has been found to possess antioxidant activity, which may be beneficial in the treatment of neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of menthone in humans, as most of the current research has been conducted in vitro or in animal models.
Conclusion:
In conclusion, menthone is a cyclic monoterpene ketone with numerous biological properties and potential therapeutic applications. It can be synthesized via various methods and has been extensively studied for its anti-inflammatory, analgesic, antimicrobial, antitumor, and antioxidant activities. Menthone has several advantages and limitations when used in lab experiments, and there are several future directions for research, including its potential use in the treatment of cancer and Alzheimer's disease.
Métodos De Síntesis
Menthone can be synthesized via various methods, including steam distillation of peppermint oil, catalytic hydrogenation of pulegone, and oxidation of menthol. The most commonly used method for the synthesis of menthone is the oxidation of menthol using oxidizing agents such as chromic acid, potassium permanganate, or sodium hypochlorite.
Aplicaciones Científicas De Investigación
Menthone has been extensively studied for its biological properties and potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, antimicrobial, antitumor, and antioxidant activities. Menthone has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
Número CAS |
150024-90-1 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(2R,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-6-8(3)4-5-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1 |
Clave InChI |
GILWTRLAOHAXCK-DTWKUNHWSA-N |
SMILES isomérico |
C[C@H]1CCC(=O)[C@H](C1)C(C)C |
SMILES |
CC1CCC(=O)C(C1)C(C)C |
SMILES canónico |
CC1CCC(=O)C(C1)C(C)C |
Sinónimos |
Cyclohexanone, 4-methyl-2-(1-methylethyl)-, (2R-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



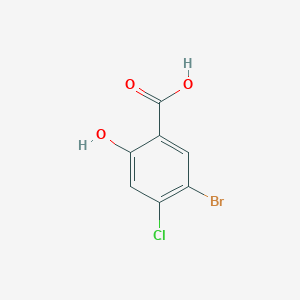
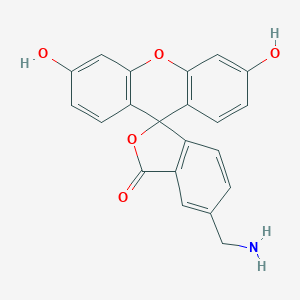
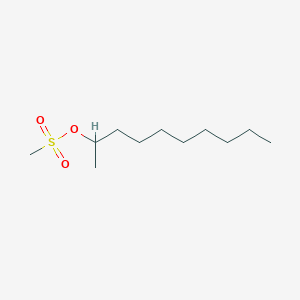
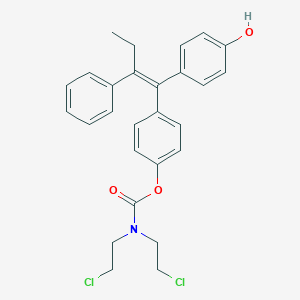
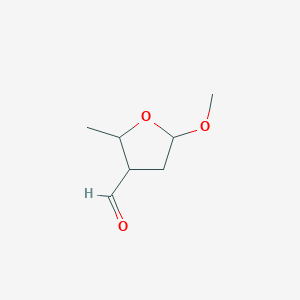
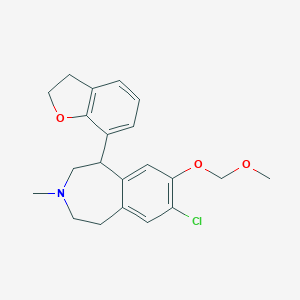

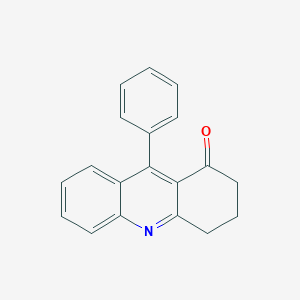
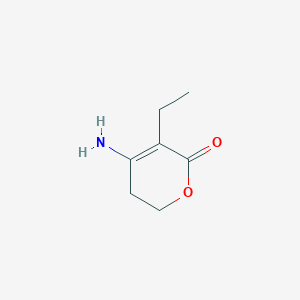
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
